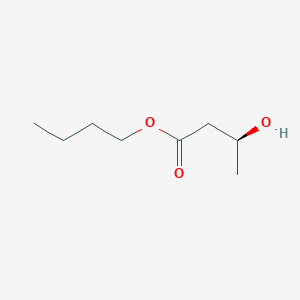
Butyl (3S)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxybutyric acid butyl ester is an ester compound derived from 3-hydroxybutyric acid and butanol Esters are organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxybutyric acid butyl ester typically involves the esterification of (S)-3-hydroxybutyric acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of esters like (S)-3-Hydroxybutyric acid butyl ester can be achieved through continuous flow processes. These methods often employ catalysts and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Hydroxybutyric acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxybutyric acid and butanol
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Utilizes a strong base such as sodium hydroxide.
Reduction: Employs lithium aluminum hydride as the reducing agent.
Major Products:
Hydrolysis: Produces (S)-3-hydroxybutyric acid and butanol.
Reduction: Yields the corresponding alcohols.
Transesterification: Results in a new ester and an alcohol.
Scientific Research Applications
(S)-3-Hydroxybutyric acid butyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxybutyric acid butyl ester involves its hydrolysis to (S)-3-hydroxybutyric acid and butanol. The (S)-3-hydroxybutyric acid can then enter metabolic pathways, such as the citric acid cycle, where it is further metabolized to produce energy . The ester itself may also interact with cellular membranes, influencing their fluidity and permeability .
Comparison with Similar Compounds
Ethyl Acetate: Another ester with similar properties but derived from acetic acid and ethanol.
Methyl Butyrate: An ester formed from butyric acid and methanol, known for its fruity aroma.
Butyl Propionate: An ester derived from propionic acid and butanol.
Uniqueness: (S)-3-Hydroxybutyric acid butyl ester is unique due to its specific structure, which allows it to participate in metabolic pathways and potentially serve as a biomarker for metabolic conditions. Its applications in biodegradable plastics and as a flavoring agent also distinguish it from other esters .
Properties
CAS No. |
61597-99-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
LHDWRKCOQQHAMP-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOC(=O)C[C@H](C)O |
Canonical SMILES |
CCCCOC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















